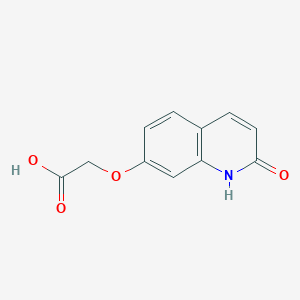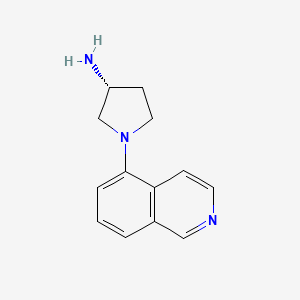![molecular formula C9H8ClNO3 B11886762 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid CAS No. 1214042-60-0](/img/structure/B11886762.png)
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that contains a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro substituent and the carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazines.
Applications De Recherche Scientifique
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
Uniqueness
The presence of the chloro substituent in 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the chloro group can be selectively modified.
Propriétés
Numéro CAS |
1214042-60-0 |
|---|---|
Formule moléculaire |
C9H8ClNO3 |
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
7-chloro-3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-5-1-2-6-8(3-5)14-4-7(11-6)9(12)13/h1-3,7,11H,4H2,(H,12,13) |
Clé InChI |
JQHQXWPWHLCFRF-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C(O1)C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)



![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)




